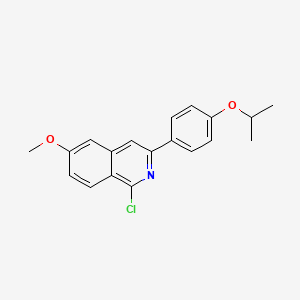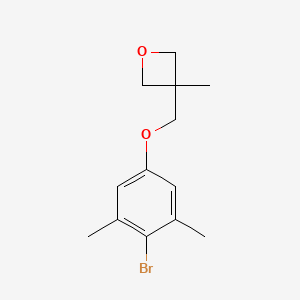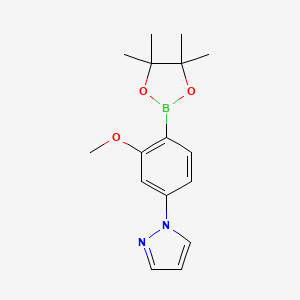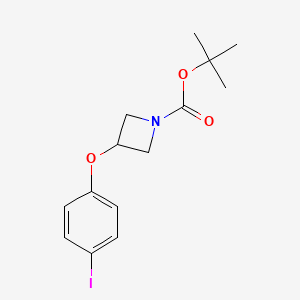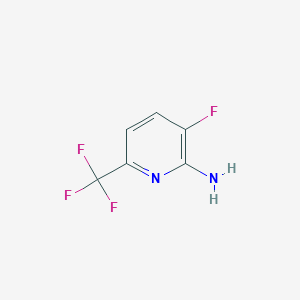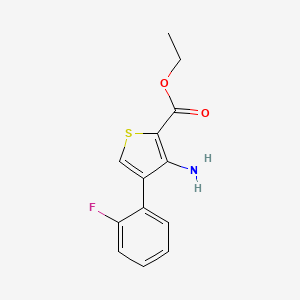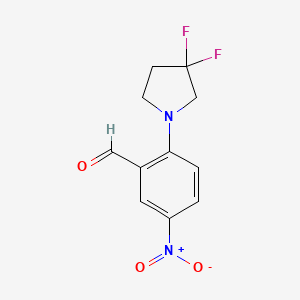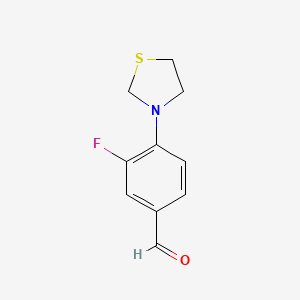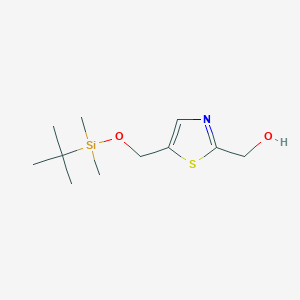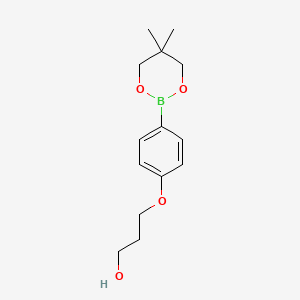![molecular formula C13H14O3S B1407816 Methyl 3-(3-hydroxyprop-1-yn-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate CAS No. 1428794-87-9](/img/structure/B1407816.png)
Methyl 3-(3-hydroxyprop-1-yn-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code. For the related compound “Methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate”, the InChI code is1S/C11H10O3/c1-14-11(13)10-6-2-4-9(8-10)5-3-7-12/h2,4,6,8,12H,7H2,1H3 . This code represents the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its molecular weight, storage temperature, and other factors. For the related compound “Methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate”, it has a molecular weight of 190.195 g/mol and should be stored at ambient temperature .Applications De Recherche Scientifique
Synthesis and Biological Activity of β-Aminoketones, Secondary Aminopropanols, and Oximes
A study by Gevorgyan et al. (2019) explored the reactions of substituted 3-dietliylaminopropan-1-ones hydrochlorides with 2-amino-6-(H, alkyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitriles and ethyl 2-amino-6-(H, methyl)-4,5,6,7-tetrariydrobenzo[b]-thiophene-3-carboxylate to produce β-aminoketones of the 2-aminothiophene series, which were then converted into secondary aminopropanols and oximes. These compounds were studied for their antioxidant activity and effects on blood coagulation parameters, highlighting the potential for diverse biological applications beyond traditional uses, excluding drug dosage and side effects as per the requirements (Gevorgyan et al., 2019).
Antibacterial and Antifungal Activities
Antibacterial and Antifungal Properties
Altundas et al. (2010) synthesized novel Schiff bases and their Cr(III) and Zn(II) complexes from ethyl 2-((1-hydroxynaphthalen-2-yl)methyleneamino)-5,6-dihydro-4H-cyclopenta[b]thiopehene-3-carboxylate and similar compounds, demonstrating significant antibacterial activity against various pathogenic strains including Listeria monocytogenes, Staphylococcus aureus, and Escherichia coli, as well as antifungal activity against Candida albicans. These findings show the chemical's potential for antimicrobial applications, excluding considerations of drug use and side effects (Altundas et al., 2010).
Antimicrobial and Antioxidant Evaluation
Evaluation of Novel Lignan Derivatives for Antimicrobial and Antioxidant Properties
Raghavendra et al. (2017) synthesized various compounds including 7-aryl-4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-6-carboxylic acids and ethyl 7-aryl-4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-6-carboxylates, which were screened for their antimicrobial and antioxidant properties. Compounds exhibited notable antifungal and antibacterial activity against tested microorganisms, with some showing significant DPPH radical scavenging abilities, pointing to their potential for developing new antimicrobial and antioxidant agents, while steering clear of drug-related usage and adverse effects (Raghavendra et al., 2017).
Azo-Dyes Synthesis and Spectrophotometric Properties
Synthesis of Azo-Dyes Based on Thiophendiazonium Salts
Barabash et al. (2020) reported the synthesis of new thienylazo reagents, including methyl 3-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-R1-5-R2-thiophene-2-carboxylates, for spectrophotometric analytical research. The study demonstrated the effect of thiophene ring structure on the spectrophotometric properties of the dyes, suggesting applications in analytical chemistry, distinct from pharmacological uses or toxicity profiles (Barabash et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 3-(3-hydroxyprop-1-ynyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3S/c1-16-13(15)12-10(6-4-8-14)9-5-2-3-7-11(9)17-12/h14H,2-3,5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTCASJDSKTHGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)CCCC2)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


